molecular formula C8H9NO2 B1301000 2,4-Dimethylnicotinic acid CAS No. 55314-30-2

2,4-Dimethylnicotinic acid

Cat. No. B1301000
CAS RN: 55314-30-2
M. Wt: 151.16 g/mol
InChI Key: XSZKVKMGSAAAJZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds, such as those mentioned in the provided papers, often involves the formation of specific functional groups under controlled conditions. While the papers do not directly address the synthesis of 2,4-dimethylnicotinic acid, they do provide insight into the types of reactions and conditions that might be used for synthesizing structurally similar compounds. For example, the use of derivatization reagents under mild conditions suggests a potential pathway for modifying the structure of nicotinic acid derivatives .

Molecular Structure Analysis

The molecular structure of compounds similar to 2,4-dimethylnicotinic acid can be determined using a combination of elemental analysis and spectroscopic techniques, as mentioned in the first paper . These techniques provide detailed information about the molecular framework and functional groups present in the compound, which is essential for understanding its chemical behavior.

Chemical Reactions Analysis

The chemical reactions involving compounds like 2,4-dimethylnicotinic acid can be studied using derivatization techniques, as described in the second paper . These reactions often involve the transformation of functional groups and can be optimized by adjusting parameters such as temperature, pH, and reagent concentration. The study of these reactions is crucial for the development of analytical methods and for understanding the compound's reactivity.

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound like 2,4-dimethylnicotinic acid can be characterized by determining its melting point, molecular weight, solubility (referred to as "pellucidness"), color (referred to as "chromacity"), and pH. Additionally, the moisture content and the presence of inorganic residues (sulphated ash) are also important parameters to consider . These properties are fundamental for the identification, purity assessment, and quality control of the compound.

Scientific Research Applications

Application 1: Multicomponent Synthesis of Nicotinic Acid Derivatives

  • Summary of Application: This research involves the synthesis of previously unknown nitriles, esters, and an amide of 6-alkoxy-2-alkylsulfanyl-4-methyl (4,4-dimethyl)nicotinic acid .
  • Methods of Application: The principal methods for the synthesis of 2-oxo (thio)nicotinonitrile derivatives involve the condensation of 1,3-dicarbonyl compounds or their enamines with nitrogen-containing CH acids .
  • Results or Outcomes: The structure of a number of the obtained derivatives was proved by X-ray structural analysis .

Application 2: Treatment of Various Diseases

  • Summary of Application: Nicotinic acid derivatives have shown high efficacy in treating many diseases such as pneumonia and kidney diseases. Some derivatives have proven effective against Alzheimer’s disease .
  • Methods of Application: Novel drugs expressible via the niacin receptor or united receptors, addition novel co-medications that inhibit unwanted side effects of niacin, probably be inserted, as novel therapeutic choices in the curing of dyslipidemia and the forbidding of cardiovascular illnesses .
  • Results or Outcomes: Despite these benefits, unwanted side effects have limited its use, and perhaps the most prominent of them is the skin rash .

Application 3: Dyes and Growth Stimulants

  • Summary of Application: Some 2-oxo (thio)nicotinonitrile derivatives, which could potentially include 2,4-Dimethylnicotinic acid, have been found to be effective as dyes and growth stimulants for sunflower seedlings .
  • Methods of Application: These compounds are typically applied directly to the plants or soil, although the specific methods and concentrations used can vary depending on the specific compound and the desired outcome .
  • Results or Outcomes: The use of these compounds has been shown to enhance the growth of sunflower seedlings, although specific results can vary depending on a variety of factors .

Application 4: Antidotes to Herbicides

  • Summary of Application: Certain 2-oxo (thio)nicotinonitrile derivatives have been found to act as antidotes to the herbicide 2,4-B .
  • Methods of Application: These compounds are typically applied to areas where the herbicide has been used, although the specific methods and concentrations can vary depending on the specific compound and the severity of the herbicide exposure .
  • Results or Outcomes: The use of these compounds as antidotes can help to mitigate the effects of the herbicide, although specific results can vary depending on a variety of factors .

Application 5: Bactericidal and Fungicidal Activity

  • Summary of Application: Certain 2-oxo (thio)nicotinonitrile derivatives have been found to have bactericidal and fungicidal activity .
  • Methods of Application: These compounds are typically applied in a solution form to areas where bacterial or fungal growth is a problem .
  • Results or Outcomes: The use of these compounds can help to control bacterial and fungal growth, although specific results can vary depending on a variety of factors .

Application 6: Inhibition of Acetylcholinesterase and Butyrylcholinesterase

  • Summary of Application: Some 2-oxo (thio)nicotinonitrile derivatives have been found to inhibit acetylcholinesterase and butyrylcholinesterase, which could potentially be useful in the treatment of Alzheimer’s disease .
  • Methods of Application: These compounds are typically administered in a pharmaceutical form, although the specific methods and dosages can vary depending on the specific compound and the severity of the disease .
  • Results or Outcomes: The use of these compounds can help to slow the progression of Alzheimer’s disease, although specific results can vary depending on a variety of factors .

properties

IUPAC Name

2,4-dimethylpyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2/c1-5-3-4-9-6(2)7(5)8(10)11/h3-4H,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSZKVKMGSAAAJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC=C1)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20363720
Record name 2,4-Dimethylnicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20363720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dimethylnicotinic acid

CAS RN

55314-30-2
Record name 2,4-Dimethylnicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20363720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-Dimethyl-3-pyridinecarboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
KK Irgashevich, TK Shomurodovich - Journal of Pharmaceutical …, 2022 - pnrjournal.com
The goal is to identify patterns and study the mechanism of synthesis of pyridine bases. The basic principles for the selection and preparation of active and selective catalysts for the …
Number of citations: 4 pnrjournal.com
PM van Vliet, A Schouten, JA Kanters… - … Section C: Crystal …, 1989 - scripts.iucr.org
(IUCr) Structure of 3-[N-methyl-N-(S)--methylbenzyl]carbamoyl-1,2,4-trimethylpyridinium iodide Acta Crystallographica Section C Crystal Structure Communications 0108-2701 research …
Number of citations: 8 scripts.iucr.org
A Palani, S Shapiro, H Josien, T Bara… - Journal of medicinal …, 2002 - ACS Publications
We previously reported the discovery of 4-[(Z)-(4-bromophenyl)(ethoxyimino)methyl]-1‘-[(2,4-dimethyl-3-pyridinyl)carbonyl]-4‘-methyl-1,4‘-bipiperidine N-oxide 1 (SCH 351125) as an …
Number of citations: 105 pubs.acs.org
XH Jiang, YL Song, YQ Long - Bioorganic & medicinal chemistry letters, 2004 - Elsevier
4-Substituted-4-aminopiperidine is an interesting structural motif found in a number of bioactive compounds. An efficient and convenient method for the synthesis of 4-differently …
Number of citations: 17 www.sciencedirect.com
DZ Feng, YL Song, XH Jiang, L Chen… - Organic & Biomolecular …, 2007 - pubs.rsc.org
Piperazinopiperidine amide analogs are among the most promising CCR5 antagonists. As an effective extension of a previously-reported methodology to synthesize such compounds, …
Number of citations: 22 pubs.rsc.org
XH Jiang, YL Song, DZ Feng, YQ Long - Tetrahedron, 2005 - Elsevier
An improved and efficient synthetic route towards piperidino-piperazine based CCR5 antagonists was developed. The new approach was flexible for introducing various substituents in …
Number of citations: 13 www.sciencedirect.com
JB Crawford, G Chen, B Carpenter… - … Process Research & …, 2012 - ACS Publications
An efficient laboratory-scale synthesis has been developed for the selective CCR5 antagonist 1. The convergent route has a longest linear sequence of nine steps (15 steps overall), …
Number of citations: 10 pubs.acs.org

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